molecular formula C17H17BrN6O B5504961 2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

Cat. No. B5504961
M. Wt: 401.3 g/mol
InChI Key: PAYCLVUUFAUVEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bromo-substituted pyrazole and pyridazinyl benzamide derivatives typically involves multi-step reactions, starting from suitable pyridylpyrazole carboxylates and aminobenzoic acids. These processes may include steps such as reduction, oxidation, nucleophilic addition, condensation, and diazotization, demonstrating the compound's complex synthetic route (Zhang et al., 2019).

Molecular Structure Analysis

The structural analysis of related compounds reveals intricate intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts. These interactions are crucial for the stabilization of the compound's solid-state structure, as shown through Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Abunada et al. (2008) details the synthesis of pyrazole derivatives through reactions involving hydrazonyl bromides and active methylene compounds. These reactions lead to the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives, which were further transformed into various pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. Some of these compounds exhibited significant antimicrobial activity, highlighting their potential as antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Antitumor and Antioxidant Agents

Research by Hamama et al. (2013) on the synthesis of new fused and binary 1,3,4‐thiadiazoles explored their potential as antitumor and antioxidant agents. The study utilized various synthetic routes to create compounds that were evaluated for their antitumor properties, demonstrating the versatility of heterocyclic compounds in medicinal chemistry (Hamama, Gouda, Badr, & Zoorob, 2013).

Anti-Influenza Virus Activity

A novel synthesis route by Hebishy et al. (2020) led to the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. The study presents a methodological advancement in the synthesis of compounds with significant antiviral activities, contributing to the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with evaluated activities as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationship analysis provided insights into the molecular features contributing to their biological activities, offering pathways for the development of targeted therapies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

2-bromo-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O/c1-12-8-11-24(23-12)16-7-6-15(21-22-16)19-9-10-20-17(25)13-4-2-3-5-14(13)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYCLVUUFAUVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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